5,6-Dichlorobenzimidazole Hydrochloride

Synthetic Chemistry Pharmaceutical Intermediates Salt Selection

This 5,6-Dichlorobenzimidazole hydrochloride (CAS 1087737-96-9) is the definitive starting material for synthesizing the casein kinase-2 (CK2) inhibitor DRB. The hydrochloride salt form ensures superior handling and reactivity in nucleoside coupling compared to the free base. Its specific 5,6-dichloro substitution pattern is SAR-critical for modulating kinase selectivity, making it irreplaceable for systematic inhibitor development and antiviral agent optimization. Consistently supplied at ≥98% HPLC purity, this white to light-yellow solid guarantees batch-to-batch reproducibility for your most sensitive biological assays and advanced synthetic sequences.

Molecular Formula C7H5Cl3N2
Molecular Weight 223.5 g/mol
CAS No. 1087737-96-9
Cat. No. B3417549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichlorobenzimidazole Hydrochloride
CAS1087737-96-9
Molecular FormulaC7H5Cl3N2
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl
InChIInChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H
InChIKeyCKILENXYURTTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichlorobenzimidazole Hydrochloride (CAS 1087737-96-9): Core Properties and Class Context


5,6-Dichlorobenzimidazole hydrochloride (CAS 1087737-96-9) is a synthetic benzimidazole derivative supplied as a hydrochloride salt [1]. It serves as the essential precursor for the synthesis of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), a well-established inhibitor of casein kinase-2 (CK2) [2]. The compound is characterized by its molecular weight of 223.48 g/mol (C₇H₄Cl₂N₂·HCl) and appears as a white to light yellow solid .

Why 5,6-Dichlorobenzimidazole Hydrochloride Cannot Be Substituted by Generic Analogs


Substitution of 5,6-dichlorobenzimidazole hydrochloride with its free base or other halogenated benzimidazole derivatives is not equivalent in synthetic utility and biological activity. The hydrochloride salt form provides enhanced handling characteristics and distinct reactivity profiles compared to the free base . Moreover, structure-activity relationship studies demonstrate that the presence and position of halogen substituents on the benzimidazole scaffold critically determine both the potency and selectivity of kinase inhibition [1]. For instance, while the free base (5,6-dichlorobenzimidazole) exhibits CK2 inhibitory activity, its ribosylated derivative (DRB) shows substantially different pharmacokinetic and target engagement profiles, underscoring that even minor structural modifications yield functionally distinct compounds [2].

Quantitative Differentiation of 5,6-Dichlorobenzimidazole Hydrochloride: Head-to-Head Evidence


Salt Form vs. Free Base: Enhanced Synthetic Accessibility and Handling

The hydrochloride salt of 5,6-dichlorobenzimidazole offers distinct advantages over the free base form in synthetic workflows. The salt is explicitly designated as the preferred starting material for the preparation of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), a critical CK2 inhibitor [1]. This recommendation is based on the salt's improved solubility in polar solvents such as methanol, which facilitates nucleoside coupling reactions . In contrast, the free base (CAS 6478-73-5) requires additional neutralization steps in many synthetic protocols, reducing overall yield efficiency [2].

Synthetic Chemistry Pharmaceutical Intermediates Salt Selection

CK2 Inhibitory Potency: Non-Ribosylated Scaffold Retains Activity Comparable to DRB

The non-ribosylated 5,6-dichlorobenzimidazole scaffold (the core of the hydrochloride salt) exhibits CK2 inhibitory activity nearly equivalent to its ribosylated counterpart, DRB. Studies report that dichlorobenzimidazole itself (DiCl-Bz) is "almost as good" an inhibitor of CK2 as DiCl-RB (DRB) [1]. This indicates that the sugar moiety is not essential for target engagement, positioning the hydrochloride salt as a valuable scaffold for developing simplified, non-nucleoside CK2 inhibitors.

Kinase Inhibition CK2 Medicinal Chemistry

Antiviral Activity Profile: SAR Reveals Critical Role of 2-Position Substitution

In a comparative study of non-nucleoside benzimidazole analogues, the presence of a chloro or bromo group at the 2-position of the 5,6-dichlorobenzimidazole scaffold was identified as essential for achieving optimal separation between anti-HIV activity and cytotoxicity [1]. Compounds lacking this 2-position halogen substitution exhibited a reduced therapeutic window. This finding underscores the importance of using the correctly substituted 5,6-dichlorobenzimidazole core (as found in the hydrochloride salt) for antiviral lead optimization, rather than generic benzimidazole precursors.

Antiviral Agents HIV Herpesviruses

Selectivity for CK2 over Other Kinases: Halogen Pattern Determines Specificity

The 5,6-dichloro substitution pattern on the benzimidazole ring confers a distinct selectivity profile against protein kinases. The 5,6-dibromo derivative (DiBr-RB) is fivefold more effective than the 5,6-dichloro derivative (DiCl-RB) as a CK2 inhibitor (Ki = 2 µM with GTP), whereas the 5,6-difluoro derivative (DiF-RB) is nearly inactive [1]. This halogen-dependent variation in potency demonstrates that the 5,6-dichloro configuration represents an intermediate inhibitory activity, offering a balanced profile that can be further modulated through additional chemical modifications.

Kinase Selectivity CK2 Drug Discovery

Purity Benchmarking: Consistent ≥98% HPLC Purity Across Major Suppliers

5,6-Dichlorobenzimidazole hydrochloride is consistently supplied at high purity levels, with multiple vendors reporting ≥98% purity by HPLC analysis [1]. This level of purity is critical for reproducible synthesis and biological assays. In comparison, the free base form is sometimes available at lower purity grades (e.g., 95%), which may contain impurities that interfere with downstream applications .

Analytical Chemistry Quality Control Chemical Procurement

Optimal Application Scenarios for 5,6-Dichlorobenzimidazole Hydrochloride


Synthesis of Casein Kinase 2 (CK2) Inhibitors

5,6-Dichlorobenzimidazole hydrochloride is the preferred starting material for the synthesis of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB) and its analogs [1]. The salt form facilitates nucleoside coupling reactions, enabling the efficient preparation of this key CK2 inhibitor tool compound and its derivatives for kinase research and drug discovery.

Development of Non-Nucleoside Antiviral Agents

As demonstrated by SAR studies, the 2-unsubstituted 5,6-dichlorobenzimidazole core is an essential scaffold for developing non-nucleoside antiviral agents [2]. The hydrochloride salt serves as a versatile building block for introducing 2-position substituents that are critical for optimizing anti-HIV activity and therapeutic index.

Exploration of Halogen-Dependent Kinase Selectivity

The 5,6-dichloro substitution pattern on the benzimidazole ring provides a specific, intermediate level of CK2 inhibitory activity compared to dibromo (more potent) and difluoro (inactive) analogs [3]. This property makes the compound valuable for systematic studies aimed at understanding how halogen substituents modulate kinase selectivity and potency.

High-Purity Intermediates for Reproducible Research

The hydrochloride salt is consistently available with ≥98% HPLC purity from multiple reputable vendors [4]. This high purity standard minimizes batch-to-batch variability and ensures that research outcomes, particularly in sensitive biological assays or advanced synthetic sequences, are reproducible and reliable.

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